molecular formula C20H17F6NO5 B12631482 O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine CAS No. 921623-26-9

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine

Cat. No.: B12631482
CAS No.: 921623-26-9
M. Wt: 465.3 g/mol
InChI Key: LFQQDOXILLHYKR-INIZCTEOSA-N
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Description

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a synthetic compound characterized by the presence of trifluoromethyl groups and a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, influencing their activity. The benzoyl moiety may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is unique due to its specific combination of trifluoromethyl and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921623-26-9

Molecular Formula

C20H17F6NO5

Molecular Weight

465.3 g/mol

IUPAC Name

(2S)-3-[4-(trifluoromethoxy)phenyl]-2-[[4-(3,3,3-trifluoropropoxy)benzoyl]amino]propanoic acid

InChI

InChI=1S/C20H17F6NO5/c21-19(22,23)9-10-31-14-7-3-13(4-8-14)17(28)27-16(18(29)30)11-12-1-5-15(6-2-12)32-20(24,25)26/h1-8,16H,9-11H2,(H,27,28)(H,29,30)/t16-/m0/s1

InChI Key

LFQQDOXILLHYKR-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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